![molecular formula C20H20N2O4 B1228147 Acetic acid [2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl] ester](/img/structure/B1228147.png)
Acetic acid [2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl] ester
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Overview
Description
Acetic acid [2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl] ester is a benzoate ester and a member of phenols.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Zhang Guo-fu (2012) detailed the synthesis of a related compound, emphasizing mild reaction conditions and high yield, which could be relevant for the synthesis of acetic acid [2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl] ester (Zhang Guo-fu, 2012).
- X-ray Powder Diffraction Data : An X-ray powder diffraction study by Qing Wang et al. (2017) on a similar compound may provide insights into the structural analysis of acetic acid esters in research (Qing Wang et al., 2017).
Chemical Reactions and Properties
- Acylation Reactions : Research by N. S. Arutjunyan et al. (2013) on the acylation of amines and pyrazole using a similar acetyl chloride compound could inform the reactivity and potential applications of acetic acid esters in organic synthesis (N. S. Arutjunyan et al., 2013).
- Hydrolysis Studies : B. Capon et al. (1973) investigated the hydrolysis of aryl esters, which may provide insights into the hydrolytic behavior of similar acetic acid esters (B. Capon et al., 1973).
properties
Product Name |
Acetic acid [2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl] ester |
---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl] acetate |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)22-19(15-8-10-16(25-3)11-9-15)12-18(21-22)17-6-4-5-7-20(17)26-14(2)24/h4-11,19H,12H2,1-3H3 |
InChI Key |
ZMNZKBKAGCIHEI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2OC(=O)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2OC(=O)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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